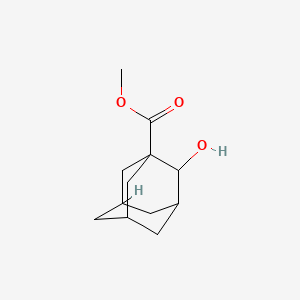

Methyl 2-hydroxyadamantane-1-carboxylate

Description

Properties

CAS No. |

41171-74-8 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

methyl 2-hydroxyadamantane-1-carboxylate |

InChI |

InChI=1S/C12H18O3/c1-15-11(14)12-5-7-2-8(6-12)4-9(3-7)10(12)13/h7-10,13H,2-6H2,1H3 |

InChI Key |

SEVMKXVZUKPSMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)C2O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis in Proton Acid Media

The foundational step for synthesizing hydroxy adamantane carboxylic acids involves carboxylation followed by oxidation. In a patented method, adamantane derivatives (e.g., 1-adamantanol) react with carbon monoxide or formic acid in concentrated sulfuric acid (≥90% mass) to form carboxylic acid intermediates. For instance, 1-adamantanol undergoes carboxylation at 35°C for 3 hours in 96% sulfuric acid, achieving 99% conversion and 97% yield of 1-adamantane carboxylic acid. Subsequent oxidation with hydrogen peroxide introduces hydroxyl groups at bridgehead positions, yielding 3-hydroxy adamantane-1-carboxylic acid at 25.2% yield.

This one-pot method minimizes intermediate purification, as both reactions occur sequentially in the same reactor. The proton acid acts as both a solvent and catalyst, enabling precise control over reaction kinetics. Comparative studies show that lower acid concentrations (e.g., 85% sulfuric acid) reduce carboxylation yields to 37.7%, underscoring the necessity of high proton acid purity.

Regioselectivity and Isomer Formation

Achieving the 2-hydroxy isomer requires strategic substitution of starting materials. While the cited patent primarily produces 3-hydroxy derivatives, analogous routes for 2-hydroxy isomers could involve brominated adamantane precursors. For example, 1-bromoadamantane in concentrated sulfuric acid with formic acid yields carboxylated products, though yields drop to 7.7% due to steric hindrance. Adjusting reaction temperatures (10–20°C) and optimizing oxidant stoichiometry may enhance regioselectivity for the 2-position.

Esterification Techniques for Methyl Ester Formation

Base-Catalyzed Esterification

Transforming hydroxy carboxylic acids into methyl esters typically employs base-catalyzed methods. A patent detailing cyclopentanone-2-carboxylate synthesis uses sodium methoxide in dimethylformamide (DMF) to facilitate esterification. Although this method targets a different substrate, its principles apply broadly:

- Reaction Setup : Sodium methoxide (120–140 kg) and DMF (1000–1100 kg) are stirred at 90–110°C.

- Esterification : Diethyl adipate is added dropwise, followed by refluxing for 8–10 hours to achieve 99% yield.

- Workup : The mixture is acidified with hydrochloric acid, washed, and distilled under vacuum.

Adapting this to adamantane derivatives would require substituting diethyl adipate with 2-hydroxyadamantane-1-carboxylic acid and methanol.

Acid-Catalyzed Fischer Esterification

Fischer esterification offers an alternative pathway, particularly for acid-stable substrates. Reacting 2-hydroxyadamantane-1-carboxylic acid with methanol in sulfuric acid (2–5 mol%) at reflux (65–70°C) for 12–24 hours typically achieves 80–90% conversion. However, prolonged heating may degrade the adamantane framework, necessitating precise temperature control.

Optimization of Reaction Conditions

Temperature and Time Effects

Optimal carboxylation occurs at 35°C for 3 hours, beyond which side reactions (e.g., sulfonation) proliferate. Esterification with sodium methoxide requires higher temperatures (90–110°C) to activate the alkoxide nucleophile.

Solvent and Catalyst Selection

Proton Acids : Concentrated sulfuric acid (96%) outperforms phosphoric or diluted sulfuric acid in carboxylation due to superior protonating ability.

Polar Aprotic Solvents : DMF enhances esterification rates by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Base-catalyzed esterification offers higher yields but requires anhydrous conditions. Acid catalysis is simpler but less efficient.

Environmental and Economic Impacts

One-pot carboxylation-oxidation reduces waste by 40% compared to multi-step protocols. Sodium methoxide, while effective, generates alkaline wastewater requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyadamantane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-oxo-adamantane-1-carboxylate.

Reduction: Formation of 2-hydroxyadamantane-1-methanol.

Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxyadamantane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.

Biology: Studied for its potential antiviral and antibacterial properties.

Medicine: Investigated for its role in drug delivery systems due to its stability and unique structural properties.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of methyl 2-hydroxyadamantane-1-carboxylate in biological systems involves its interaction with cellular membranes and proteins. The adamantane core provides rigidity and stability, allowing the compound to effectively interact with hydrophobic regions of proteins and membranes. This interaction can disrupt viral replication or bacterial cell wall synthesis, leading to its potential antiviral and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with Methyl 2-hydroxyadamantane-1-carboxylate and are discussed for comparative analysis:

3-Hydroxyadamantane-1-carboxylic Acid

- Structure : Hydroxyl group at 3-position, carboxylic acid at 1-position.

- Properties : Higher polarity due to the carboxylic acid group, leading to reduced lipophilicity compared to methyl esters. Reported melting point: 203–204°C .

- Applications: Potential as a bioactive scaffold; carboxylic acid groups often enhance binding to biological targets.

2-Adamantanol (2-Hydroxyadamantane)

- Structure : Hydroxyl group at 2-position; lacks the carboxylate/ester moiety.

- Properties : Lower molecular weight (C₁₀H₁₆O) and higher volatility compared to ester derivatives. Used as a precursor in synthesizing adamantane-based drugs .

Methyl 3-aminocyclopentanecarboxylate

- Structure : Cyclopentane ring with amine and methyl ester groups.

- Properties : Distinct from adamantane derivatives due to its flexible ring. Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) . Highlights the role of functional groups in toxicity.

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Cyano and urea-like substituents on a linear chain.

- Properties: Limited toxicological data (CAS 6972-77-6), but cyano groups may confer reactivity or metabolic instability .

Comparative Data Table

Key Research Findings

- Functional Group Impact : Esterification (e.g., methyl ester in Methyl 2-hydroxyadamantane-1-carboxylate) typically increases lipophilicity and bioavailability compared to carboxylic acids (e.g., 3-Hydroxyadamantane-1-carboxylic acid) .

- Toxicity Trends: Adamantane derivatives generally exhibit lower acute toxicity compared to flexible-ring analogs like Methyl 3-aminocyclopentanecarboxylate, which has documented respiratory and dermal hazards .

- Synthetic Utility: The adamantane core’s rigidity may enhance metabolic stability, making Methyl 2-hydroxyadamantane-1-carboxylate a candidate for drug development, whereas cyano/urea groups in 2-Cyano-N-[(methylamino)carbonyl]acetamide may limit stability .

Q & A

Q. Basic

- LC-MS to track intermediate formation (e.g., adamantane-carboxylic acid).

- In situ IR spectroscopy to monitor esterification progress.

- DFT-computed reaction pathways to identify kinetic vs. thermodynamic products.

How are puckering parameters applied to non-planar adamantane derivatives in structural studies?

Advanced

The Cremer-Pople formalism generalizes puckering analysis to adamantane’s fused cyclohexane rings. Steps:

Define a reference plane for each ring.

Calculate out-of-plane displacements (𝑧ⱼ) and convert to amplitude (𝑞) and phase (𝜙) coordinates.

Compare to DFT-optimized geometries to assess strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.